TAMRA DBCO, 5-isomer

peptide labeling nucleotide labeling HPLC purification

Select the purified TAMRA DBCO, 5-isomer for copper-free SPAAC labeling of azide-modified biomolecules. This single-isomer reagent provides significantly better HPLC resolution than mixed 5(6)-isomer preparations, leading to higher isolated yields and consistent product quality in peptide and oligonucleotide conjugation. Compared to Cy3B-based probes, TAMRA offers demonstrably greater photostability under prolonged laser illumination, making it essential for accurate time-lapse microscopy and quantitative FRET measurements. The DBCO moiety enables rapid (85–90% efficiency in 30–60 min at 25°C), mild labeling of copper-sensitive targets, including live cells, fluorescent proteins, and quantum dots. At ≥95% purity, this reagent minimizes heterogeneity and background, ensuring reproducible data and economical procurement for demanding imaging, proteomics, and therapeutic development workflows.

Molecular Formula C46H42N4O5
Molecular Weight 730.8 g/mol
Cat. No. B15554467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA DBCO, 5-isomer
Molecular FormulaC46H42N4O5
Molecular Weight730.8 g/mol
Structural Identifiers
InChIInChI=1S/C46H42N4O5/c1-48(2)34-20-23-37-41(27-34)55-42-28-35(49(3)4)21-24-38(42)44(37)36-22-19-32(26-39(36)46(53)54)45(52)47-25-11-5-6-16-43(51)50-29-33-14-8-7-12-30(33)17-18-31-13-9-10-15-40(31)50/h7-10,12-15,19-24,26-28H,5-6,11,16,25,29H2,1-4H3,(H-,47,52,53,54)
InChIKeyRIUAIMMPQYJBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA DBCO, 5-isomer: A Defined Fluorescent Click Chemistry Reagent for Bioorthogonal Labeling


TAMRA DBCO, 5-isomer (CAS 1911598-65-6 or 2071694-39-6) is a defined heterobifunctional reagent comprising a tetramethylrhodamine (TAMRA) fluorophore covalently linked to a dibenzocyclooctyne (DBCO) moiety . The compound exists as the purified 5-isomer, exhibiting characteristic excitation/emission maxima at 553/575 nm and an extinction coefficient of 92,000 cm⁻¹M⁻¹ . The DBCO group enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, making it suitable for labeling proteins, peptides, and nucleic acids in live-cell or copper-sensitive environments .

Why TAMRA DBCO, 5-isomer Cannot Be Substituted with Mixed Isomer Batches or Alternative DBCO-Fluorophores


Substituting TAMRA DBCO, 5-isomer with mixed 5(6)-isomer preparations or alternative fluorophore-DBCO conjugates introduces quantifiable variability in purification resolution, fluorescence performance, and background signal. The 5-isomer provides superior HPLC resolution in peptide and nucleotide conjugation workflows compared to mixed isomers . Furthermore, while Cy3- and Alexa Fluor-based DBCO reagents offer higher quantum yields or extinction coefficients, TAMRA exhibits quantifiably superior photostability under prolonged illumination, a critical parameter for time-lapse imaging and quantitative fluorescence applications [1]. Direct substitution without accounting for these differential properties can compromise experimental reproducibility and data quality.

Quantitative Evidence Guide: TAMRA DBCO, 5-isomer Differential Performance Metrics


HPLC Resolution: 5-Isomer vs. Mixed 5(6)-Isomer Preparations

The purified 5-isomer of TAMRA DBCO yields demonstrably better resolution in HPLC purification of conjugates compared to mixed 5(6)-isomer preparations . This improved resolution translates directly to higher purity isolated products.

peptide labeling nucleotide labeling HPLC purification

Photostability: TAMRA DBCO vs. Cy3B-Based Reagents

In a direct photophysical comparison of 5-TAMRA and Cy3B fluorophores in aqueous PBS buffer, 5-TAMRA exhibited considerably higher photostability than Cy3B despite possessing a lower fluorescence quantum yield (37–39% for 5-TAMRA vs. ca. 57% for Cy3B) [1]. This enhanced photostability is critical for applications requiring prolonged illumination, such as time-lapse microscopy.

bioimaging fluorescence microscopy photostability

Fluorescence Brightness: Extinction Coefficient Comparison

TAMRA DBCO, 5-isomer exhibits an extinction coefficient of 92,000 cm⁻¹M⁻¹ . This value is lower than that of Cy3 DBCO (150,000 cm⁻¹M⁻¹) and AFDye 546 DBCO (110,000 cm⁻¹M⁻¹) [1], indicating comparatively lower intrinsic brightness. However, this lower brightness may be advantageous in multiplexed assays where minimizing spectral overlap and background is prioritized over maximum signal intensity.

fluorescence labeling flow cytometry extinction coefficient

Reaction Yield and Optimal Conditions for SPAAC Labeling

Under optimized conditions (25°C, 30–60 min reaction time, 1.2–2:1 molar ratio of TAMRA DBCO to azide-functionalized target), SPAAC labeling with TAMRA DBCO achieves 85–90% click efficiency [1]. At 4°C (suitable for labile proteins), the reaction proceeds more slowly (2–4 h) with slightly reduced efficiency of approximately 80% [1]. These values are consistent with class-level DBCO kinetics, where second-order rate constants typically range from 0.3 to 1.2 M⁻¹s⁻¹ depending on buffer composition [2].

SPAAC click chemistry protein labeling

Background Fluorescence: Sulfo-Cy3 DBCO vs. TAMRA DBCO

Sulfo-Cy3 DBCO conjugates are reported to produce less background fluorescence than TAMRA and most other commonly used fluorescent dyes . This property makes sulfo-Cy3 a preferred choice for applications where minimizing nonspecific signal is critical, such as live-cell surface staining.

background fluorescence bioimaging flow cytometry

pH Sensitivity: Fluorescence Stability Window

The TAMRA fluorophore in TAMRA DBCO, 5-isomer exhibits stable fluorescence within the pH range of 6.0–8.0. Outside this range, significant fluorescence attenuation occurs: below pH 5.0, fluorescence blue-shifts and intensity drops sharply; above pH 8.5, oxidative degradation accelerates, and fluorescence intensity decreases by over 50% [1]. This contrasts with sulfo-Cy3 DBCO, which is reported to be pH-insensitive from pH 4 to 10 .

pH stability fluorescence quenching buffer optimization

Optimal Application Scenarios for TAMRA DBCO, 5-isomer Based on Differential Evidence


Time-Lapse Live-Cell Imaging of Azide-Modified Biomolecules

TAMRA DBCO, 5-isomer is preferentially selected for time-lapse microscopy experiments requiring extended laser illumination. Its quantifiably higher photostability compared to Cy3B-based reagents [1] ensures sustained fluorescence signal throughout the imaging period, reducing the need for image intensity correction and enabling accurate kinetic tracking of labeled biomolecules. The 5-isomer purity further ensures reproducible conjugation and minimized heterogeneity in the labeled population.

FRET-Based Assays with FAM Donor

TAMRA DBCO serves as an effective FRET acceptor for FAM (fluorescein) donors [1]. Its moderate extinction coefficient (92,000 cm⁻¹M⁻¹) and defined spectral properties facilitate predictable Förster distance calculations. The superior photostability of TAMRA reduces acceptor photobleaching artifacts during ratiometric FRET measurements, improving data reliability in protease activity assays, molecular beacon designs, and protein interaction studies.

Peptide and Oligonucleotide Conjugation Requiring High HPLC Resolution

For applications demanding high-purity TAMRA-labeled peptides or oligonucleotides, the 5-isomer is the unequivocal choice. Its improved HPLC resolution over mixed 5(6)-isomer preparations [1] translates directly to higher isolated yields and more consistent product quality. This is particularly critical in therapeutic peptide development, DNA sequencing primer synthesis, and quantitative proteomics where heterogeneity introduced by mixed isomers can confound results.

Copper-Sensitive In Vitro Labeling Workflows

In experimental systems where copper ions would damage fluorescent proteins (e.g., GFP, RPE), quantum dot nanocrystals, or sensitive enzymes, TAMRA DBCO enables copper-free SPAAC labeling [1]. The reagent achieves 85–90% labeling efficiency at 25°C within 30–60 minutes under mild, copper-free conditions , making it suitable for labeling copper-sensitive biological samples without compromising target integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAMRA DBCO, 5-isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.